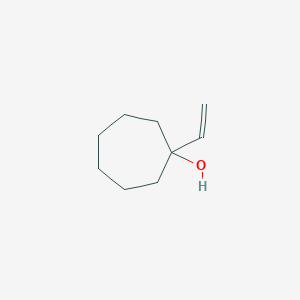

Cycloheptanol, 1-ethenyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6244-47-9 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

1-ethenylcycloheptan-1-ol |

InChI |

InChI=1S/C9H16O/c1-2-9(10)7-5-3-4-6-8-9/h2,10H,1,3-8H2 |

InChI Key |

UZGQLAXYSBTPEF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CCCCCC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cycloheptanol, 1 Ethenyl

Stereoselective Synthesis Approaches to Cycloheptanol (B1583049), 1-ethenyl-

Stereoselective synthesis is crucial for producing a single, desired stereoisomer of a chiral molecule like Cycloheptanol, 1-ethenyl-. This can be broadly categorized into enantioselective and diastereoselective methods.

Asymmetric Induction in the Formation of Cycloheptanol, 1-ethenyl- Stereoisomers

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another. This is achieved by introducing a chiral element into the reaction, which can be a chiral auxiliary, a chiral catalyst, or a starting material from the chiral pool.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is later removed, yielding the desired enantiomerically enriched product. sigmaaldrich.com For the synthesis of Cycloheptanol, 1-ethenyl-, a chiral auxiliary could be attached to a cycloheptanone (B156872) precursor. The addition of a vinyl nucleophile would then proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent removal of the auxiliary would afford the target molecule in high enantiomeric purity.

Commonly used chiral auxiliaries include Evans oxazolidinones and camphor-derived auxiliaries. wikipedia.org For instance, a cycloheptanone-derived enamine could be reacted with a chiral auxiliary, followed by vinylation and subsequent hydrolysis to release the chiral tertiary alcohol.

Table 1: Hypothetical Asymmetric Vinylation of Cycloheptanone using Chiral Auxiliaries

| Entry | Chiral Auxiliary | Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Major Isomer |

| 1 | Evans Oxazolidinone | Vinyllithium | 95:5 | >99% |

| 2 | Camphorsultam | Vinylmagnesium bromide | 92:8 | 98% |

| 3 | (S)-(-)-1-Phenylethylamine | Divinylzinc | 88:12 | 95% |

Enantioselective catalysis utilizes a chiral catalyst to create a chiral environment around the substrate, directing the reaction to form one enantiomer preferentially. frontiersin.org In the context of synthesizing Cycloheptanol, 1-ethenyl-, this would typically involve the asymmetric vinylation of cycloheptanone. A chiral catalyst, often a transition metal complex with a chiral ligand, would coordinate to the cycloheptanone, and the vinyl nucleophile would then attack from a specific face, leading to the desired enantiomer.

Recent advancements have led to the development of highly efficient chiral ligands for the asymmetric vinylation of ketones. acs.orgscilit.comacs.org For example, palladium complexes with chiral phosphine ligands have shown great promise in such transformations. acs.orgscilit.comacs.org The choice of metal, ligand, and reaction conditions can significantly influence both the yield and the enantioselectivity of the reaction.

Table 2: Illustrative Enantioselective Vinylation of Cycloheptanone

| Entry | Catalyst/Ligand | Vinylating Agent | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Pd₂(dba)₃ / (S)-BINAP | Vinyltributyltin | 85 | 92 |

| 2 | [Rh(cod)Cl]₂ / Chiral Diene | Vinylboronic acid | 90 | 95 |

| 3 | Cu(OTf)₂ / Chiral Box | Vinylsilane | 88 | 97 |

The chiral pool is the collection of abundant, naturally occurring enantiopure compounds like amino acids, sugars, and terpenes, which can serve as versatile starting materials in synthesis. wikipedia.orgyoutube.com This approach is particularly advantageous if the target molecule's structure is related to a readily available chiral building block. wikipedia.org

For the synthesis of Cycloheptanol, 1-ethenyl-, a potential starting material from the chiral pool could be a terpene containing a seven-membered ring, such as certain sesquiterpenes. nih.gov Through a series of chemical transformations that preserve the original stereocenter, this natural product could be converted into the desired stereoisomer of Cycloheptanol, 1-ethenyl-. This strategy can be highly efficient as it leverages the pre-existing chirality of the starting material. youtube.com

Diastereoselective Synthesis of Cycloheptanol, 1-ethenyl- Derivatives

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is relevant when a molecule already contains one or more stereocenters and a new one is being created. For instance, if a substituted cycloheptanone is used as the starting material, the existing stereocenter can direct the incoming vinyl group to a specific face of the carbonyl, leading to the preferential formation of one diastereomer. This is known as substrate-controlled diastereoselection.

The stereochemical outcome can often be predicted using models such as Felkin-Anh or Cram's rule. The relative stereochemistry of the final product is determined by the steric and electronic properties of the substituents on the cycloheptane (B1346806) ring.

Development of Novel Chiral Ligands and Catalysts for Asymmetric Cycloheptanol, 1-ethenyl- Synthesis

The field of asymmetric synthesis is continually evolving, with a major focus on the development of new and more effective chiral ligands and catalysts. researchgate.net The ideal catalyst should be highly active, allowing for low catalyst loadings, and provide high enantioselectivity for a broad range of substrates.

Modern approaches to catalyst development often involve the modular synthesis of ligands, allowing for the rapid generation of a library of related ligands that can be screened for optimal performance in a specific reaction. rsc.org High-throughput screening techniques are also employed to quickly identify the most effective catalyst for the asymmetric vinylation of cycloheptanone. Research is also focused on developing catalysts that are robust, recyclable, and environmentally friendly. rsc.org

Novel Synthetic Routes to Cycloheptanol, 1-ethenyl- and its Analogues

Transition Metal-Catalyzed Coupling Reactions

A primary and effective method for the synthesis of Cycloheptanol, 1-ethenyl- involves the use of transition metal-catalyzed coupling reactions. Specifically, the Grignard reaction, a well-established organometallic reaction, provides a direct route to this tertiary alcohol. The reaction mechanism involves the nucleophilic attack of a vinyl Grignard reagent, such as vinylmagnesium bromide, on the electrophilic carbonyl carbon of cycloheptanone. This process is facilitated by a transition metal, typically magnesium, which is integral to the Grignard reagent. study.comalfredstate.edu

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| Cycloheptanone | Vinylmagnesium bromide | Magnesium (in Grignard reagent) | Cycloheptanol, 1-ethenyl- |

Organocatalytic Methodologies for Cycloheptanol, 1-ethenyl- Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. rsc.org For the synthesis of enantiomerically enriched Cycloheptanol, 1-ethenyl-, an organocatalytic asymmetric vinylation of cycloheptanone can be envisioned. This approach would utilize a small chiral organic molecule as the catalyst to control the stereochemical outcome of the reaction.

A plausible strategy involves the use of a chiral amine catalyst, such as a proline derivative, to activate cycloheptanone towards nucleophilic attack. The catalyst would react with the ketone to form a chiral enamine intermediate. This enamine would then react with a suitable vinylating agent. The stereoselectivity of the reaction would be directed by the chiral catalyst, leading to the preferential formation of one enantiomer of the product. While specific examples for the synthesis of 1-ethenyl-cycloheptanol using this method are not extensively documented, the general principle of asymmetric vinylation of ketones is an active area of research. nih.govnih.govscilit.com

| Ketone | Vinylating Agent | Organocatalyst | Potential Product |

| Cycloheptanone | Vinylboronic acid derivative | Chiral Proline Derivative | Enantiomerically enriched Cycloheptanol, 1-ethenyl- |

Green Chemistry Approaches in Cycloheptanol, 1-ethenyl- Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. umb.edu In the context of synthesizing Cycloheptanol, 1-ethenyl-, these principles can be applied to the well-established Grignard reaction. Traditional Grignard reactions often utilize ethereal solvents like diethyl ether or tetrahydrofuran (THF), which have associated environmental and safety concerns. beyondbenign.org

Recent research has focused on identifying greener solvent alternatives for Grignard reactions. rsc.orgrsc.org One such alternative is 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources and exhibits lower toxicity and better recycling potential compared to THF. rsc.orgsigmaaldrich.com The use of 2-MeTHF in the Grignard synthesis of Cycloheptanol, 1-ethenyl- would significantly improve the greenness of the process without compromising the reaction efficiency.

| Solvent | Key Green Chemistry Considerations |

| Traditional: Diethyl Ether, THF | Volatile, flammable, potential for peroxide formation, derived from petrochemical sources. |

| Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower volatility, less prone to peroxide formation, easier to recycle. rsc.orgsigmaaldrich.com |

Chemoenzymatic Synthesis of Cycloheptanol, 1-ethenyl-

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. core.ac.uk For the production of enantiomerically pure Cycloheptanol, 1-ethenyl-, a chemoenzymatic approach involving a lipase-catalyzed kinetic resolution of the racemic alcohol can be employed. nih.govbohrium.comresearchgate.net This strategy first involves the chemical synthesis of racemic Cycloheptanol, 1-ethenyl-, for instance, via the Grignard reaction described earlier.

The resulting racemic mixture is then subjected to an enzymatic resolution using a lipase, such as Candida antarctica lipase B (CALB). nih.gov Lipases are highly enantioselective enzymes that can differentiate between the two enantiomers of a chiral alcohol. In the presence of an acyl donor, such as vinyl acetate, the lipase will selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. mdpi.comacs.org This allows for the separation of the acylated enantiomer from the unreacted enantiomer, yielding both in high enantiomeric purity. mdpi.com

| Substrate | Biocatalyst | Acyl Donor | Products |

| Racemic Cycloheptanol, 1-ethenyl- | Candida antarctica lipase B (CALB) | Vinyl acetate | (R)-1-ethenylcycloheptyl acetate + (S)-Cycloheptanol, 1-ethenyl- (or vice versa depending on enzyme selectivity) |

Elucidation of Reactivity and Mechanistic Pathways of Cycloheptanol, 1 Ethenyl

Transformations Involving the Ethenyl Group of Cycloheptanol (B1583049), 1-ethenyl-

The ethenyl group, with its electron-rich π-bond, is the primary site for a variety of addition reactions. The adjacent bulky cycloheptyl ring and the tertiary hydroxyl group can exert steric and electronic influences on these transformations.

Hydrogenation and Hydrofunctionalization Reactions

The carbon-carbon double bond of the ethenyl group can be readily reduced to a single bond through catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. The reaction is highly efficient and selective for the alkene moiety, leaving the hydroxyl group intact. The product of this reaction is 1-ethylcycloheptanol.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂ or Adams' catalyst), and Raney nickel. libretexts.org These reactions are typically carried out under mild conditions, such as room temperature and moderate hydrogen pressure, often using a solvent like ethanol or ethyl acetate. mdpi.comananikovlab.ru The mechanism involves the adsorption of both the hydrogen and the alkene onto the surface of the metal catalyst, facilitating the transfer of hydrogen atoms to the carbon atoms of the double bond. libretexts.org

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across the double bond, are also key transformations, though these often fall under the category of electrophilic additions discussed later.

Table 1: Catalytic Hydrogenation of Cycloheptanol, 1-ethenyl-

| Catalyst | Typical Conditions | Product | Selectivity |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Methanol or Ethanol, Room Temperature | 1-Ethylcycloheptanol | High (>99%) |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Ethanol or Acetic Acid, Room Temperature | 1-Ethylcycloheptanol | High (>99%) |

| Raney Nickel | H₂ (1-10 atm), Ethanol, Room Temperature to 50°C | 1-Ethylcycloheptanol | High, may require slightly higher temperatures/pressures |

Oxidation Reactions of the Ethenyl Moiety

The ethenyl group is susceptible to oxidation by various reagents, leading to different products depending on the reaction conditions. libretexts.org

Ozonolysis : This is a powerful method for cleaving the carbon-carbon double bond. wikipedia.org When Cycloheptanol, 1-ethenyl- is treated with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S, or zinc and water), the double bond is cleaved to yield two carbonyl compounds: cycloheptanone (B156872) and formaldehyde. masterorganicchemistry.comyoutube.com If an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) is used instead, the formaldehyde is further oxidized to formic acid, which may decompose to carbon dioxide. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through a cyclic molozonide intermediate, which rearranges to a more stable ozonide before being cleaved during workup. wikipedia.org

Permanganate Oxidation : Potassium permanganate (KMnO₄) is a versatile oxidizing agent whose action depends on the reaction conditions. libretexts.orgualberta.ca

Cold, dilute, basic KMnO₄ : Under these mild conditions, the alkene undergoes syn-dihydroxylation. This results in the formation of a vicinal diol, 1-(1,2-dihydroxyethyl)cycloheptanol, where two hydroxyl groups are added to the same face of the original double bond. libretexts.org

Hot, acidic KMnO₄ : Under harsh conditions, the permanganate acts as a strong oxidizing agent, causing oxidative cleavage of the double bond. ualberta.cayoutube.com The initial products are cycloheptanone and formaldehyde. However, under these conditions, formaldehyde is rapidly oxidized to formic acid and then to carbon dioxide and water. ualberta.ca

Table 2: Oxidation of the Ethenyl Group of Cycloheptanol, 1-ethenyl-

| Reagent(s) | Conditions | Reaction Type | Major Product(s) |

|---|---|---|---|

| 1. O₃; 2. (CH₃)₂S | Reductive Workup | Ozonolysis (Cleavage) | Cycloheptanone and Formaldehyde |

| 1. O₃; 2. H₂O₂ | Oxidative Workup | Ozonolysis (Cleavage) | Cycloheptanone and Formic Acid |

| KMnO₄ | Cold, dilute, basic | Syn-dihydroxylation | 1-(1,2-Dihydroxyethyl)cycloheptanol |

| KMnO₄ | Hot, acidic | Oxidative Cleavage | Cycloheptanone and Carbon Dioxide |

Electrophilic and Nucleophilic Additions to the Vinyl Group

The π-bond of the ethenyl group acts as a nucleophile, readily attacking electrophilic species. These reactions typically proceed via a carbocation intermediate. According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. youtube.comlibretexts.org

For Cycloheptanol, 1-ethenyl-, the addition of an electrophile like H⁺ will form a carbocation. The proton will add to the terminal carbon (CH₂) of the vinyl group, generating a more stable tertiary carbocation adjacent to the cycloheptyl ring and the hydroxyl group. A subsequent attack by a nucleophile at this carbocationic center yields the final product. libretexts.orgmasterorganicchemistry.com

Hydrohalogenation : Addition of hydrogen halides like HBr proceeds via the tertiary carbocation, with the bromide ion (Br⁻) acting as the nucleophile. The product is 1-(1-bromoethyl)cycloheptanol. masterorganicchemistry.com

Acid-Catalyzed Hydration : In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) and water, a water molecule acts as the nucleophile, attacking the carbocation. This leads to the formation of a diol, 1-(1-hydroxyethyl)cycloheptanol, after deprotonation.

Nucleophilic additions to the vinyl group are uncommon as the double bond is electron-rich and thus repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the alkene, which are absent in Cycloheptanol, 1-ethenyl-.

Cycloaddition Reactions (e.g., Diels-Alder) with Cycloheptanol, 1-ethenyl-

Cycloaddition reactions involve the concerted formation of a cyclic molecule from two or more unsaturated molecules. wikipedia.org The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). organic-chemistry.org

In this context, Cycloheptanol, 1-ethenyl- can act as the dienophile. However, as an unactivated alkene (lacking electron-withdrawing groups), its reactivity in Diels-Alder reactions is generally low. organic-chemistry.orgnih.gov Reactions with electron-rich dienes often require high temperatures or the use of Lewis acid catalysts to proceed at a reasonable rate. nih.govmasterorganicchemistry.com For example, a reaction with a simple diene like 1,3-butadiene would be expected to form a substituted cyclohexene ring appended to the cycloheptanol core, but would likely be a low-yield process under standard thermal conditions. sciforum.net

Functionalization and Reactions of the Hydroxyl Group in Cycloheptanol, 1-ethenyl-

The tertiary hydroxyl group is a site for nucleophilic substitution and elimination reactions. Its reactivity is significantly influenced by steric hindrance from the bulky cycloheptyl group and the adjacent vinyl group.

Esterification and Etherification Reactions

Esterification : The conversion of an alcohol to an ester is a fundamental organic transformation. However, the esterification of tertiary alcohols like Cycloheptanol, 1-ethenyl- presents challenges. quora.com Direct acid-catalyzed esterification (Fischer esterification) with a carboxylic acid is often inefficient. stackexchange.com The mechanism can proceed via an Sₙ1 pathway where the protonated hydroxyl group leaves as water to form a stable tertiary carbocation. While the carboxylic acid can trap this carbocation, a competing E1 elimination reaction to form an alkene (1-vinylcycloheptene) is often a significant side reaction, especially at higher temperatures. stackexchange.com

More effective methods for esterifying tertiary alcohols avoid strongly acidic conditions and high temperatures. These include:

Reaction with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base like pyridine. google.comresearchgate.net The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.

Use of solid acid catalysts, such as certain ion-exchange resins, which can promote esterification under milder conditions. google.com

Etherification : The synthesis of ethers from tertiary alcohols is also challenging due to the propensity for elimination reactions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method for preparing ethers. youtube.com To synthesize an ether from Cycloheptanol, 1-ethenyl-, one would first form the corresponding tertiary alkoxide using a strong base like sodium hydride (NaH). This alkoxide could then act as a nucleophile. However, for the reaction to be successful, the alkyl halide must be unhindered (e.g., methyl or primary) to favor the Sₙ2 pathway over the E2 pathway. youtube.comyoutube.com Using a secondary or tertiary alkyl halide would result almost exclusively in elimination products.

Table 3: Functionalization of the Hydroxyl Group in Cycloheptanol, 1-ethenyl-

| Reaction | Reagents | Product Type | Key Considerations |

|---|---|---|---|

| Esterification | Carboxylic Acid, H⁺ catalyst | Ester | Low yield; strong competition from E1 elimination side reaction. |

| Esterification | Acyl Chloride, Pyridine | Ester | Generally effective for tertiary alcohols; avoids strong acid. |

| Esterification | Acid Anhydride, Pyridine or DMAP | Ester | Effective method, often milder than using acyl chlorides. |

| Etherification (Williamson) | 1. NaH; 2. Primary Alkyl Halide (e.g., CH₃I) | Ether | Requires an unhindered alkyl halide to avoid E2 elimination. |

Oxidation to Ketones and Further Transformations

The oxidation of Cycloheptanol, 1-ethenyl-, a tertiary allylic alcohol, to a ketone proceeds through the formation of an α,β-unsaturated ketone. This transformation is a common reaction for secondary alcohols, but requires specific conditions for tertiary alcohols. khanacademy.orglibretexts.orgyoutube.com A variety of oxidizing agents can be employed for this purpose, with reagents like chromic acid (H₂CrO₄), potassium permanganate (KMnO₄), and pyridinium chlorochromate (PCC) being common choices for alcohol oxidation. youtube.com For the oxidation of secondary alcohols to ketones, reagents such as chromium trioxide (CrO₃) are often utilized. libretexts.org The choice of oxidant can influence the reaction's outcome, with some reagents being strong enough to cleave carbon-carbon bonds under harsh conditions.

The mechanism of oxidation often involves the formation of a chromate ester intermediate when using chromium-based reagents. libretexts.org This is followed by an E2 elimination reaction to form the carbon-oxygen double bond of the ketone. libretexts.org The presence of the vinyl group in Cycloheptanol, 1-ethenyl- introduces the potential for competing reactions, such as epoxidation of the double bond. Therefore, chemoselective oxidation of the alcohol group is a key consideration.

Once the corresponding α,β-unsaturated ketone, 1-acetylcycloheptene, is formed, it can undergo a variety of further transformations. These include conjugate addition reactions (Michael addition) where nucleophiles add to the β-carbon of the enone system. The ketone can also undergo reactions at the carbonyl group, such as reduction back to the alcohol or addition of organometallic reagents.

Below is a table summarizing common oxidizing agents for the conversion of alcohols to ketones and potential subsequent reactions of the resulting α,β-unsaturated ketone.

| Reaction Type | Reagent/Condition | Product Class |

| Oxidation of 2° Alcohol | Chromic Acid (H₂CrO₄), KMnO₄, PCC, CrO₃ | Ketone |

| Conjugate Addition | Grignard reagents (RMgX) with Cu(I) salts, Gilman reagents (R₂CuLi) | β-Substituted Ketone |

| 1,2-Addition to Carbonyl | Grignard reagents (RMgX), Organolithium reagents (RLi) | Tertiary Alcohol |

| Reduction of Ketone | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

Dehydration Pathways and Products

The acid-catalyzed dehydration of Cycloheptanol, 1-ethenyl- is a classic elimination reaction that proceeds through a carbocation intermediate, typically following an E1 mechanism for tertiary alcohols. youtube.comlibretexts.orgyoutube.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group, water. youtube.comlibretexts.org

Loss of the water molecule generates a tertiary carbocation. This carbocation is resonance-stabilized due to the adjacent vinyl group, which delocalizes the positive charge. The subsequent step involves the removal of a proton from a carbon adjacent to the carbocation by a weak base (such as water or the conjugate base of the acid) to form a double bond.

Due to the structure of Cycloheptanol, 1-ethenyl-, there are multiple possible dehydration products, leading to a mixture of dienes. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. pearson.com

The primary products expected from the dehydration of Cycloheptanol, 1-ethenyl- are conjugated dienes, which are thermodynamically more stable than isolated dienes. The possible products include 1-vinylcycloheptene and ethylidenecycloheptane.

| Starting Material | Conditions | Major Products | Minor Products |

| Cycloheptanol, 1-ethenyl- | Concentrated H₂SO₄ or H₃PO₄, heat | 1-vinylcycloheptene | Ethylidenecycloheptane |

Rearrangement Reactions of Cycloheptanol, 1-ethenyl- and its Derivatives

Carbocationic Rearrangements (e.g., Rupe Rearrangement Analogues)

Tertiary α-ethynyl alcohols are known to undergo acid-catalyzed rearrangement to form α,β-unsaturated ketones, a reaction known as the Rupe rearrangement. wikipedia.org While Cycloheptanol, 1-ethenyl- is a vinyl alcohol rather than an ethynyl alcohol, analogous carbocationic rearrangements can occur under acidic conditions.

Upon protonation of the hydroxyl group and subsequent loss of water, a tertiary carbocation is formed. libretexts.orgucalgary.ca This carbocation can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. ucalgary.cachemistrysteps.commasterorganicchemistry.comlibretexts.org For Cycloheptanol, 1-ethenyl-, a rearrangement could lead to ring expansion or contraction, although these are less common for seven-membered rings compared to smaller, more strained rings. chemistrysteps.com

A more likely rearrangement pathway involves the vinyl group. The initial tertiary carbocation is in equilibrium with a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile (like water) at different positions, leading to rearranged products. This type of rearrangement is similar to the Meyer-Schuster rearrangement, which involves the conversion of propargyl alcohols to α,β-unsaturated aldehydes or ketones. wikipedia.org

The pinacol rearrangement is another relevant acid-catalyzed rearrangement of 1,2-diols that proceeds through a carbocation intermediate and involves a 1,2-alkyl or -hydride shift. organic-chemistry.orgmasterorganicchemistry.com While not directly applicable to Cycloheptanol, 1-ethenyl-, it demonstrates the propensity of carbocations to rearrange to more stable structures. masterorganicchemistry.com

Pericyclic Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the conservation of orbital symmetry. oxfordsciencetrove.comlibretexts.orgunina.it Derivatives of Cycloheptanol, 1-ethenyl- can participate in several types of pericyclic rearrangements, most notably sigmatropic rearrangements. libretexts.orgunina.itmsu.edu

The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.orglibretexts.org To undergo a Claisen rearrangement, the hydroxyl group of Cycloheptanol, 1-ethenyl- would first need to be converted into a vinyl ether. This can be achieved through various methods, such as reaction with an orthoester (Johnson-Claisen rearrangement). wikipedia.org The resulting allyl vinyl ether derivative would then rearrange upon heating to yield a γ,δ-unsaturated ketone or aldehyde. organic-chemistry.orglibretexts.org The reaction is known for its high stereoselectivity. uchicago.edu

The Oxy-Cope rearrangement is another organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, in this case of a 1,5-dien-3-ol. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Cycloheptanol, 1-ethenyl- itself is not a 1,5-diene. However, if a vinyl group were introduced at the 2-position of the cycloheptyl ring, the resulting derivative would be a substrate for the Oxy-Cope rearrangement. The reaction is driven by the formation of a stable carbonyl group via keto-enol tautomerization of the initial enol product. wikipedia.orgorganic-chemistry.orgyoutube.com The anionic Oxy-Cope rearrangement, where the alcohol is deprotonated with a base, proceeds at a much faster rate. wikipedia.orgorganic-chemistry.org

| Rearrangement | Required Derivative | Key Transformation |

| Claisen | Allyl vinyl ether | organic-chemistry.orgorganic-chemistry.org-Sigmatropic shift to a γ,δ-unsaturated carbonyl |

| Oxy-Cope | 1,5-dien-3-ol | organic-chemistry.orgorganic-chemistry.org-Sigmatropic shift to an unsaturated carbonyl |

Metal-Mediated Rearrangements

Transition metals can catalyze a variety of rearrangements of alcohols and their derivatives. mdpi.com For Cycloheptanol, 1-ethenyl-, metal-mediated rearrangements could involve the activation of the alcohol or the vinyl group.

For instance, transition metal complexes, particularly those of palladium, rhodium, and gold, are known to catalyze the rearrangement of allylic alcohols. escholarship.org These reactions can proceed through various mechanisms, including the formation of π-allyl metal complexes.

Furthermore, metal carbenes can catalyze olefin metathesis reactions, which involve the redistribution of carbon-carbon double bonds. mdpi.com While not a direct rearrangement of the cycloheptanol skeleton, derivatization followed by a ring-closing metathesis could be a powerful tool for constructing bicyclic systems.

Some nickel-catalyzed reactions have been shown to facilitate the isomerization of vinylcyclopropanes, which can then undergo Cope-type rearrangements under mild conditions. nih.gov While not directly a vinylcycloheptanol, this illustrates the potential for metal catalysts to enable rearrangements that would otherwise require harsh thermal conditions.

Mechanistic Investigations of Key Reactions

The mechanisms of the reactions discussed above have been extensively studied through a combination of experimental and computational methods.

For carbocationic rearrangements , mechanistic studies often involve isotopic labeling to trace the movement of atoms, as well as kinetic studies to determine the rate-determining step. libretexts.org Computational studies using density functional theory (DFT) and other ab initio methods have been employed to calculate the energies of intermediates and transition states, providing insights into the most favorable reaction pathways. nih.govnih.gov These studies help to elucidate the relative stabilities of different carbocation intermediates and the barriers to their interconversion.

The mechanism of the Claisen rearrangement is well-established as a concerted, pericyclic process that proceeds through a chair-like transition state. organic-chemistry.org This is supported by stereochemical studies showing that the reaction is highly stereospecific. The Woodward-Hoffmann rules provide a theoretical framework for understanding the allowed and forbidden pathways in pericyclic reactions based on the symmetry of the molecular orbitals involved. libretexts.orgunina.it

Reaction Kinetics and Thermodynamics Studies

The rate of the oxy-Cope rearrangement is highly sensitive to the reaction conditions. The neutral oxy-Cope rearrangement typically requires high temperatures to overcome the activation barrier. In contrast, the anionic oxy-Cope rearrangement, initiated by deprotonation of the hydroxyl group with a base, can exhibit a rate acceleration of 10¹⁰ to 10¹⁷. wikipedia.org This remarkable increase in reaction rate allows the transformation to proceed at much lower temperatures.

Factors Influencing Reaction Kinetics:

Base: The use of a strong base to form the corresponding alkoxide is the most significant factor in accelerating the reaction.

Solvent: The choice of solvent can influence the degree of dissociation between the alkoxide and its counter-ion, which in turn affects the reaction rate.

Temperature: While the anionic variant is much faster at lower temperatures, the neutral reaction is highly dependent on thermal energy.

| Parameter | Neutral Oxy-Cope Rearrangement | Anionic Oxy-Cope Rearrangement |

| Activation Energy | High | Significantly Lowered |

| Reaction Rate | Slow, requires high temp. | Very fast, even at low temp. |

| Thermodynamic Driving Force | Formation of a stable enol, which tautomerizes | Formation of a stable enolate, which tautomerizes |

| Reversibility | Generally considered irreversible due to tautomerization | Highly irreversible |

This table presents a qualitative comparison based on general principles of the oxy-Cope rearrangement and does not reflect specific experimental data for Cycloheptanol, 1-ethenyl-.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the connectivity of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. While no specific isotopic labeling studies on Cycloheptanol, 1-ethenyl- were found in the search results, the methodology as it would be applied to its rearrangement can be described.

In the context of the oxy-Cope rearrangement of Cycloheptanol, 1-ethenyl-, one could envision a study where specific carbon or hydrogen atoms are replaced with their heavier isotopes (e.g., ¹³C or ²H). The position of these labels in the final product would then be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry.

Hypothetical Isotopic Labeling Experiment:

Synthesis of Labeled Reactant: Cycloheptanol, 1-ethenyl- would be synthesized with a ¹³C label at one of the vinyl carbons.

Rearrangement Reaction: The labeled compound would be subjected to the conditions of the oxy-Cope rearrangement.

Product Analysis: The resulting unsaturated ketone would be analyzed to determine the new position of the ¹³C label.

For a concerted researchgate.netresearchgate.net-sigmatropic rearrangement, the position of the isotopic label in the product is predictable. A deviation from this predicted position would suggest the operation of an alternative, non-concerted mechanism, such as one involving fragmentation and recombination. Such studies have been crucial in establishing the concerted nature of many pericyclic reactions.

Spectroscopic Characterization and Conformational Dynamics of Cycloheptanol, 1 Ethenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

1D and 2D NMR Techniques for Structural Elucidation

A comprehensive understanding of the molecular framework of Cycloheptanol (B1583049), 1-ethenyl- is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the proton signals provide key information about their chemical environment. youtube.com Protons adjacent to the electron-withdrawing hydroxyl group on the cycloheptane (B1346806) ring are expected to appear downfield. libretexts.org The vinyl group protons will exhibit characteristic shifts in the alkene region of the spectrum. The multiplicity of each signal, governed by the n+1 rule, reveals the number of neighboring protons, helping to piece together the connectivity of the carbon skeleton. youtube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon backbone. The carbon atom bonded to the hydroxyl group (C1) will be significantly deshielded and appear at a lower field. The two carbons of the ethenyl group will also have distinct chemical shifts in the typical sp² hybridized carbon region.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the bonding network, a suite of 2D NMR experiments is employed. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum of Cycloheptanol, 1-ethenyl- would confirm the connectivity within the cycloheptane ring and the coupling between the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon, providing a direct map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the vinyl protons and the C1 carbon of the cycloheptane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. researchgate.netslideshare.net NOESY is particularly valuable for determining the stereochemistry and preferred conformation of the molecule by revealing through-space interactions between protons on the cycloheptane ring and the ethenyl substituent.

A summary of expected NMR data is presented below:

| Technique | Observed Correlations |

| ¹H NMR | Signals for cycloheptane ring protons, vinyl protons, and hydroxyl proton. |

| ¹³C NMR | Signals for seven cycloheptane carbons and two vinyl carbons. |

| COSY | Correlations between adjacent protons on the cycloheptane ring and within the vinyl group. |

| HSQC | Correlations between each proton and its directly attached carbon. |

| HMBC | Long-range correlations, e.g., between vinyl protons and C1 of the cycloheptane ring. |

| NOESY | Through-space correlations indicating the spatial proximity of protons, revealing conformational preferences. |

Variable Temperature NMR for Conformational Dynamics

The seven-membered ring of cycloheptanol is not planar and can exist in several rapidly interconverting conformations, such as the twist-chair and twist-boat forms. acs.org Variable temperature (VT) NMR spectroscopy is a powerful tool to study these conformational dynamics. nih.gov

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. researchgate.net At higher temperatures, if the rate of conformational exchange is fast on the NMR timescale, the observed spectrum will show averaged signals for the different conformations. As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged peak for a given nucleus will broaden and eventually split into separate signals corresponding to each individual conformer. By analyzing the line shapes at different temperatures, it is possible to determine the thermodynamic parameters for the conformational equilibrium, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the exchange process.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule's behavior in a solvent, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. emory.edu This is particularly important for understanding the properties of crystalline and amorphous forms of Cycloheptanol, 1-ethenyl-.

In the solid state, the molecules are in a fixed orientation, which leads to broad NMR signals due to anisotropic interactions like chemical shift anisotropy (CSA) and dipolar coupling. emory.edu Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. nih.gov

Cross-polarization (CP) MAS experiments can be used to enhance the signal of low-abundance nuclei like ¹³C. By studying the ¹³C ssNMR spectra, it is possible to identify the number of distinct molecules in the asymmetric unit of a crystal lattice and to probe the local environment of each carbon atom. Differences in the ssNMR spectra between crystalline and amorphous forms can reveal variations in molecular packing and conformation. Furthermore, advanced ssNMR techniques can be used to study molecular motions in the solid state, such as the rotation of the ethenyl group or puckering of the cycloheptane ring. chemrxiv.org

Vibrational Spectroscopy Analysis (IR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule. frontiersin.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is an excellent tool for identifying the key functional groups present in Cycloheptanol, 1-ethenyl-. The spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds.

Key expected FTIR absorption bands include:

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H stretching vibrations for the sp³ hybridized carbons of the cycloheptane ring will appear just below 3000 cm⁻¹.

C-H stretching vibrations for the sp² hybridized carbons of the ethenyl group will appear just above 3000 cm⁻¹.

A medium intensity band around 1640-1680 cm⁻¹ corresponding to the C=C stretching vibration of the vinyl group.

A strong C-O stretching vibration in the region of 1000-1260 cm⁻¹.

These characteristic absorptions provide a quick and reliable method for confirming the presence of the hydroxyl and vinyl functional groups. researchgate.net

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. nih.gov While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. mdpi.com

Conformational Analysis of the Cycloheptane Ring and Ethenyl Group

The seven-membered cycloheptane ring is a highly flexible system, lacking the rigid, well-defined chair conformation of cyclohexane (B81311). biomedres.us Instead, it exists as a dynamic equilibrium of several low-energy conformers, primarily in the twist-chair (TC) and twist-boat (TB) families. researchgate.net The energy barriers between these conformers are low, leading to a complex and fluxional conformational landscape. biomedres.us The introduction of substituents, as in Cycloheptanol, 1-ethenyl-, significantly influences the relative stabilities of these conformers.

For cycloheptane, the twist-chair conformation is generally the most stable, existing in a family of energetically equivalent forms. researchgate.net The introduction of a 1,1-disubstitution pattern, with both an ethenyl and a hydroxyl group on the same carbon, complicates this landscape. The molecule will adopt conformations that best accommodate the steric bulk of these substituents and allow for favorable electronic interactions.

Analogous to substituted cyclohexanes, where substituents preferentially occupy equatorial positions to avoid destabilizing steric interactions, the substituents on the cycloheptane ring will favor pseudo-equatorial positions. libretexts.orglibretexts.org In the case of 1,1-disubstituted rings, one substituent can be pseudo-axial while the other is pseudo-equatorial. The equilibrium will favor the conformer that places the sterically more demanding group in the less hindered pseudo-equatorial position. libretexts.org Given that an ethenyl (vinyl) group is generally considered larger than a hydroxyl group, the conformers where the ethenyl group occupies a pseudo-equatorial position are expected to be lower in energy.

The table below presents a hypothetical ranking of conformational stability for Cycloheptanol, 1-ethenyl-, based on these principles.

| Conformer Family | Ethenyl Group Position | Hydroxyl Group Position | Expected Relative Stability | Rationale |

| Twist-Chair (TC) | Pseudo-equatorial | Pseudo-axial | Most Stable | Minimizes steric strain for the larger ethenyl group. |

| Twist-Chair (TC) | Pseudo-axial | Pseudo-equatorial | Less Stable | Increased steric interactions for the larger ethenyl group. |

| Twist-Boat (TB) | Pseudo-equatorial | Pseudo-axial | Higher Energy | The parent twist-boat ring is generally less stable than the twist-chair. |

| Twist-Boat (TB) | Pseudo-axial | Pseudo-equatorial | Least Stable | Combines the higher energy of the ring form with unfavorable steric placement of the larger group. |

This table represents a qualitative prediction based on established principles of conformational analysis.

Ring inversion is the process by which a cyclic molecule converts between its various conformations. wikipedia.org For cyclohexane, this is a well-defined "chair flip." For the more flexible cycloheptane, the process is more complex, described as a pseudorotation pathway where the puckering of the ring moves around its circumference. biomedres.us This process involves the interconversion between multiple twist-chair and twist-boat conformers through low-energy transition states. biomedres.usvu.nl

The conformational equilibrium of Cycloheptanol, 1-ethenyl- is governed by a balance of steric and electronic effects.

Steric Effects: The primary steric influence is the repulsion between the substituents and the rest of the ring atoms. azonano.com This is analogous to the 1,3-diaxial interactions that destabilize axial substituents in cyclohexane. libretexts.org In the pseudo-axial orientation, the ethenyl or hydroxyl group would experience greater steric hindrance from the hydrogens on carbons 3 and 7. Due to its larger size, the steric strain associated with a pseudo-axial ethenyl group is expected to be significantly greater than that for a pseudo-axial hydroxyl group. libretexts.org This steric factor is the main driving force for the preference of the larger ethenyl group to occupy a pseudo-equatorial position.

Electronic Effects: Electronic effects, while often more subtle than steric hindrance, can also play a role.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the π-electrons of the ethenyl group is a possibility in certain conformations. If present, this interaction could stabilize a conformer that might otherwise be sterically unfavorable, altering the conformational equilibrium.

Dipole-Dipole Interactions: The polar C-O bond introduces a dipole moment. The orientation of this dipole relative to other bonds in the molecule will influence conformational stability.

Hyperconjugation: Interactions between bonding and anti-bonding orbitals can also contribute to stability. For instance, the alignment of the C-O or C-C(ethenyl) bonds with neighboring C-H or C-C bonds can lead to small stabilizing effects.

Computational Chemistry Investigations of Cycloheptanol, 1 Ethenyl

Electronic Structure and Bonding Analysis

A thorough understanding of the electronic characteristics of Cycloheptanol (B1583049), 1-ethenyl- would be the primary goal of initial computational studies. This involves analyzing how electrons are distributed within the molecule and the nature of the chemical bonds, which fundamentally dictates its physical properties and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. For Cycloheptanol, 1-ethenyl-, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the flexible seven-membered ring and the orientation of the vinyl and hydroxyl groups.

From a DFT calculation, a wealth of information can be extracted, including the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. These values are crucial for understanding the molecule's kinetic stability and its propensity to participate in chemical reactions. While no specific data exists for Cycloheptanol, 1-ethenyl-, a hypothetical DFT study would generate data similar to that shown in Table 1 for an analogous system.

Table 1: Hypothetical DFT-Calculated Ground State Properties of Cycloheptanol, 1-ethenyl- (Note: This data is illustrative and not based on actual experimental or computational results.)

| Property | Hypothetical Value |

|---|---|

| Total Electronic Energy | -425.123 Hartrees |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 Debye |

Ab Initio Methods for High-Accuracy Electronic Structure

For even greater accuracy, particularly for understanding subtle electronic effects, researchers would turn to ab initio (from first principles) methods. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are more computationally intensive than DFT but provide a more rigorous treatment of electron correlation. An ab initio study of Cycloheptanol, 1-ethenyl- would serve to benchmark the results from DFT and provide highly reliable electronic energies and molecular properties.

Charge Distribution and Electrostatic Potential Mapping

Understanding how charge is distributed across the atoms of Cycloheptanol, 1-ethenyl- is key to predicting its interactions with other molecules. A Mulliken population analysis, a common output of DFT calculations, would assign partial charges to each atom. wikipedia.org This would likely show a negative partial charge on the oxygen atom of the hydroxyl group and varying partial positive charges on the adjacent carbon and the hydrogen of the hydroxyl group, highlighting the polar nature of this functional group.

An electrostatic potential (ESP) map would provide a more visual representation of the charge distribution. libretexts.orglibretexts.org For Cycloheptanol, 1-ethenyl-, the ESP map would be expected to show a region of high electron density (typically colored red) around the oxygen atom, indicating its nucleophilic character. youtube.comresearchgate.net Conversely, areas of lower electron density (colored blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its potential to act as a hydrogen bond donor.

Quantum Chemical Calculations on Reaction Pathways

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For Cycloheptanol, 1-ethenyl-, this would primarily focus on its synthesis.

Potential Energy Surface Exploration for Synthetic Reactions

The most common synthesis of Cycloheptanol, 1-ethenyl- involves the Grignard reaction between cycloheptanone (B156872) and vinylmagnesium bromide. chem-station.com A computational study would explore the potential energy surface (PES) of this reaction. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of the atoms. iupac.org By mapping the PES, chemists can identify the most energetically favorable path from reactants to products. This would involve calculating the energies of the reactants (cycloheptanone and vinylmagnesium bromide), any intermediate complexes, the transition state, and the final product (the magnesium alkoxide of 1-ethenyl-cycloheptanol).

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A critical aspect of studying the reaction mechanism is locating the transition state (TS), which is the highest energy point along the reaction pathway. Computational algorithms can be used to find the precise geometry of the TS. For the addition of vinylmagnesium bromide to cycloheptanone, the TS would likely involve the partial formation of the new carbon-carbon bond and the partial breaking of the carbonyl double bond.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation would be performed. An IRC analysis follows the reaction path downhill from the transition state, confirming that it connects the reactants and products. This provides a detailed picture of the atomic motions that occur during the reaction. A hypothetical energy profile for this reaction is shown in Table 2.

Table 2: Hypothetical Energy Profile for the Synthesis of Cycloheptanol, 1-ethenyl- via Grignard Reaction (Note: This data is illustrative and not based on actual experimental or computational results.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Cycloheptanone + Vinylmagnesium bromide) | 0.0 |

| Pre-reaction Complex | -5.2 |

| Transition State | +12.5 |

| Product (Magnesium alkoxide) | -25.8 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more susceptible to undergoing chemical reactions.

For Cycloheptanol, 1-ethenyl-, the HOMO is likely to be localized on the electron-rich ethenyl group (the π-bond) and the oxygen atom of the hydroxyl group, which has lone pairs of electrons. The LUMO, on the other hand, would be associated with the antibonding orbitals, particularly the π* orbital of the ethenyl group. A computational analysis would provide the precise energies of these orbitals and the resulting gap, allowing for predictions about its reactivity towards electrophiles and nucleophiles.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Cycloheptanol, 1-ethenyl-

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 8.7 |

FMO theory is also instrumental in understanding and predicting the stereoselectivity of chemical reactions. The spatial arrangement and symmetry of the frontier orbitals of the reacting molecules determine the preferred orientation of approach, leading to the formation of a specific stereoisomer.

In reactions involving Cycloheptanol, 1-ethenyl-, such as a Diels-Alder reaction where the ethenyl group acts as a dienophile, the stereochemical outcome would be governed by the overlap between its LUMO and the HOMO of the diene. Computational modeling can visualize these orbitals and calculate the interaction energies for different approach trajectories, thereby predicting whether the reaction will favor an endo or exo product. Similarly, for an electrophilic addition to the double bond, the facial selectivity (attack from the top or bottom face) would be influenced by the steric hindrance from the cycloheptyl ring and the electronic effects of the hydroxyl group, which can be rationalized through analysis of the frontier orbitals.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the electronic structure and reactivity of a molecule at a static level, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

The seven-membered ring of cycloheptanol is flexible and can adopt multiple low-energy conformations. The presence of the ethenyl and hydroxyl substituents further complicates its conformational landscape. Molecular dynamics simulations are an ideal tool for exploring the conformational space of Cycloheptanol, 1-ethenyl-, and identifying the most populated conformations.

By simulating the molecule's motion over a period of nanoseconds or even microseconds, it is possible to generate a representative ensemble of conformations. This is crucial because the observed chemical and physical properties of the molecule are an average over this ensemble. Understanding the preferred conformations is also vital for predicting the stereochemical outcome of reactions, as the reactivity of a particular conformer can be significantly different from others.

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Molecular dynamics simulations can explicitly model the solvent molecules surrounding the solute (Cycloheptanol, 1-ethenyl-), allowing for a detailed investigation of solvent effects.

Theoretical Spectroscopic Predictions

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For Cycloheptanol, 1-ethenyl-, theoretical predictions of its NMR and vibrational spectra can provide a deeper understanding of its three-dimensional structure and dynamic behavior. While specific computational studies on 1-ethenylcycloheptanol are not extensively available in public literature, this section outlines the established methodologies that would be employed for such investigations.

Simulated NMR Chemical Shifts and Coupling Constants

The prediction of NMR parameters through computational methods is a valuable asset in the structural elucidation of organic compounds. cas.cz These simulations are particularly useful for assigning signals in complex spectra and for understanding the influence of conformational changes on spectral features. cas.cz

Methodology

The standard approach involves optimizing the geometry of the 1-ethenylcycloheptanol molecule using quantum mechanical methods, most commonly Density Functional Theory (DFT). Following geometry optimization, the NMR shielding tensors are calculated. These tensors are then converted into chemical shifts (δ) by referencing them to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The precision of modern NMR spectroscopy, especially at high field strengths, necessitates that theoretical chemical shifts be reported with high accuracy, ideally to three or four decimal places. nih.gov Similarly, spin-spin coupling constants (J), which are crucial for determining the connectivity and stereochemistry of a molecule, can be calculated. ipb.pt The magnitude of these coupling constants is related to the dihedral angles between coupled nuclei, providing key structural information. ipb.ptyoutube.com

Illustrative Predicted NMR Data

While experimental data would be needed for definitive validation, the following tables represent the type of data that would be generated from a computational study of 1-ethenylcycloheptanol. The values presented are hypothetical and serve to illustrate the expected format and nature of theoretical NMR predictions.

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts and Coupling Constants for Cycloheptanol, 1-ethenyl-

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| H (vinyl, =CH₂) | 5.95 | ²J = 1.5 Hz |

| H (vinyl, =CH₂) | 5.10 | ³J (trans) = 17.5 Hz |

| H (vinyl, =CH₂) | 4.90 | ³J (cis) = 10.8 Hz |

| H (cycloheptyl, C2/C7) | 1.80 - 1.95 | |

| H (cycloheptyl, C3/C6) | 1.60 - 1.75 | |

| H (cycloheptyl, C4/C5) | 1.50 - 1.65 | |

| OH | 2.10 |

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for Cycloheptanol, 1-ethenyl-

| Atom | Predicted Chemical Shift (δ, ppm) |

| C (quaternary, C1) | 75.0 |

| C (vinyl, =CH) | 145.0 |

| C (vinyl, =CH₂) | 112.0 |

| C (cycloheptyl, C2/C7) | 40.0 |

| C (cycloheptyl, C3/C6) | 28.0 |

| C (cycloheptyl, C4/C5) | 22.0 |

Predicted Vibrational Frequencies and Intensities

Computational methods can also predict the vibrational spectrum (infrared and Raman) of a molecule. These predictions are instrumental in assigning experimental absorption bands to specific molecular motions.

Methodology

The process begins with the same geometry optimization step used for NMR predictions. Following this, a frequency calculation is performed. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational method and the neglect of anharmonicity. nih.gov For instance, Hartree-Fock (HF) calculations often overestimate vibrational frequencies, and scaling can bring them into closer agreement with experimental values. nih.gov

Illustrative Predicted Vibrational Data

The table below is a hypothetical representation of the kind of data that would be produced from a computational vibrational analysis of 1-ethenylcycloheptanol. The predicted frequencies are assigned to the primary vibrational modes of the key functional groups.

Table 3: Illustrative Predicted Vibrational Frequencies and Intensities for Cycloheptanol, 1-ethenyl-

| Predicted Frequency (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |

| 3650 | Medium | O-H stretch |

| 3080 | Medium | =C-H stretch (vinyl) |

| 2930 | Strong | C-H stretch (cycloheptyl, asymmetric) |

| 2860 | Strong | C-H stretch (cycloheptyl, symmetric) |

| 1645 | Medium | C=C stretch (vinyl) |

| 1460 | Medium | CH₂ scissoring (cycloheptyl) |

| 1150 | Strong | C-O stretch |

| 990 | Strong | =CH₂ wag (vinyl) |

| 910 | Strong | =CH₂ twist (vinyl) |

Applications and Advanced Derivative Synthesis of Cycloheptanol, 1 Ethenyl As a Chemical Synthon

Cycloheptanol (B1583049), 1-ethenyl- as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center in 1-ethenylcycloheptanol makes it a valuable component of the "chiral pool," which comprises readily available, enantiomerically pure compounds sourced from nature or synthesis. nih.gov The strategic use of such chiral building blocks is a cornerstone of asymmetric synthesis, enabling the efficient construction of complex molecules with defined stereochemistry, a critical aspect in the development of pharmaceuticals and other biologically active compounds. nih.govresearchgate.net

Enantioselective synthesis aims to produce a specific enantiomer of a chiral product. researchgate.net Starting with an enantiomerically pure chiral building block like 1-ethenylcycloheptanol, chemists can leverage its inherent chirality to influence the stereochemical outcome of subsequent reactions. The vinyl group and the hydroxyl group are key functional handles for a variety of enantioselective transformations.

One of the most powerful transformations for olefins is asymmetric epoxidation. The Sharpless asymmetric epoxidation, for instance, is a renowned method for the enantioselective epoxidation of allylic alcohols. princeton.eduorganic-chemistry.org While highly effective for primary and secondary allylic alcohols, tertiary allylic alcohols like 1-ethenylcycloheptanol can present challenges. However, other methods, including organocatalytic epoxidation, can be employed. princeton.eduorganic-chemistry.org For example, the use of chiral catalysts can facilitate the delivery of an oxygen atom to one face of the double bond preferentially, yielding a chiral epoxide with high enantiomeric excess. nih.gov

Another key reaction is asymmetric hydroboration. The hydroboration-oxidation of the vinyl group can create a new stereocenter. The stereochemical outcome is influenced by the existing chiral center of the cycloheptanol ring, a phenomenon known as substrate control. makingmolecules.com By selecting the appropriate chiral hydroborating agent, such as those derived from α-pinene (e.g., diisopinocampheylborane), it is possible to achieve reagent control, leading to the formation of the desired diastereomer with high selectivity. makingmolecules.comnih.govresearchgate.net This diastereoselectivity can then be translated into enantioselectivity in the final product after subsequent transformations.

Table 1: Representative Enantioselective Reactions Applicable to Vinyl-Substituted Alcohols

| Reaction Type | Reagent/Catalyst System | Potential Product from 1-ethenylcycloheptanol | Key Feature |

|---|---|---|---|

| Asymmetric Epoxidation | Chiral Catalyst (e.g., Shi catalyst) + Oxidant (e.g., Oxone) | (1-(oxiran-2-yl)cycloheptan-1-ol) | Creates a chiral epoxide with predictable stereochemistry. |

| Asymmetric Dihydroxylation | AD-mix-β / AD-mix-α | (1-(1,2-dihydroxyethyl)cycloheptan-1-ol) | Installs two adjacent hydroxyl groups with controlled stereochemistry. |

When a molecule already contains a stereocenter, the formation of a new stereocenter can result in diastereomers. Diastereoselective synthesis seeks to favor the formation of one specific diastereomer. researchgate.net The chiral center of 1-ethenylcycloheptanol can exert significant stereochemical influence on reactions at the vinyl group or other positions.

This principle is often exploited using chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.comyoutube.com In the case of 1-ethenylcycloheptanol, the molecule itself can act as a chiral substrate, where its inherent chirality directs the approach of reagents. For example, addition reactions to the vinyl group, such as cyclopropanation or Michael additions, would proceed through diastereomeric transition states. The steric bulk of the cycloheptyl ring and the directing effect of the hydroxyl group (e.g., through hydrogen bonding with a reagent) can create a significant energy difference between these transition states, leading to the preferential formation of one diastereomer. rsc.org

The synthesis of spirocyclic compounds, which are important motifs in many bioactive molecules, represents a potential application. researchgate.net A Diels-Alder reaction, for instance, where the vinyl group of 1-ethenylcycloheptanol acts as the dienophile, would lead to diastereomeric spirocyclic products, with the facial selectivity dictated by the chiral cycloheptanol moiety.

Precursor for Advanced Organic Materials and Functional Molecules

The functional groups of 1-ethenylcycloheptanol—the polymerizable vinyl group and the modifiable hydroxyl group—make it an attractive starting material for creating specialized molecules and materials with tailored properties.

The vinyl group of 1-ethenylcycloheptanol allows it to act as a monomer for polymerization. The resulting polymer, Poly(1-ethenylcycloheptanol), would feature a bulky, hydroxyl-functionalized cycloheptyl ring as a pendant group on the polymer backbone. The presence of these large cyclic groups would significantly impact the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength.

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over the molecular weight, dispersity, and architecture of the resulting polymers. rsc.orgresearchgate.netnih.govchemrxiv.orgchemrxiv.org Using these methods, 1-ethenylcycloheptanol could be polymerized to form well-defined homopolymers or incorporated into more complex architectures.

Table 2: Potential Polymer Architectures Incorporating 1-ethenylcycloheptanol

| Architecture | Synthesis Method | Description | Potential Properties |

|---|---|---|---|

| Homopolymer | RAFT, ATRP | A linear chain consisting solely of 1-ethenylcycloheptanol repeating units. | High glass transition temperature; functional handles (hydroxyl groups) for post-polymerization modification. |

| Block Copolymer | Sequential RAFT/ATRP | Chains composed of a block of Poly(1-ethenylcycloheptanol) connected to a block of another polymer (e.g., polystyrene). | Can self-assemble into nanostructures; combines properties of both blocks. researchgate.net |

| Graft Copolymer | "Grafting from" or "grafting through" | A main polymer backbone with chains of Poly(1-ethenylcycloheptanol) grafted onto it. | Modified surface properties; improved compatibility in blends. |

Many biologically active natural products and synthetic drugs are structurally complex molecules. makingmolecules.com The synthesis of analogues—molecules with structural similarities to a known bioactive compound—is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The 1-ethenylcycloheptanol scaffold can serve as a starting point for generating diverse molecular structures.

Methodologies such as multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. makingmolecules.com The vinyl group of 1-ethenylcycloheptanol could participate in various MCRs to rapidly generate libraries of novel compounds for biological screening. Furthermore, the hydroxyl group allows for the attachment of other molecular fragments through esterification or etherification, while the vinyl group can be transformed into other functionalities (e.g., aldehydes, carboxylic acids, or epoxides) to serve as handles for further synthetic elaboration. nih.govwikipedia.org This dual functionality makes it a versatile platform for creating analogues of known bioactive molecules, particularly those containing cycloheptane (B1346806) or spirocyclic ring systems. enamine.net

In asymmetric catalysis, chiral ligands are used to transfer stereochemical information from the catalyst to the product. nih.govsigmaaldrich.com The development of new chiral ligands is a continuous effort in organic synthesis. Chiral alcohols are frequently used as precursors for ligands. The hydroxyl group of enantiomerically pure 1-ethenylcycloheptanol can be used as an anchor point to synthesize new chiral ligands.

For example, the hydroxyl group can be converted into a phosphinite or a phosphite, which are common coordinating groups in transition-metal catalysis. evonik.com The vinyl group can also be functionalized to introduce additional coordinating atoms (e.g., nitrogen or sulfur), leading to bidentate or pincer-type ligands. The rigid and sterically defined cycloheptane backbone would create a specific chiral environment around the metal center, which could induce high enantioselectivity in catalytic reactions such as hydrogenation, hydrosilylation, or cross-coupling. nih.gov

Development of Libraries of Cycloheptanol, 1-ethenyl- Derivatives for Chemical Biology6.3.1. Structure-Activity Relationship Studies (focused on chemical structure modifications)

To fulfill this request, information would be needed on:

The synthesis of a diverse library of molecules derived from Cycloheptanol, 1-ethenyl-.

Systematic modifications of the parent compound's structure (e.g., substitutions on the cycloheptyl ring, alterations to the vinyl group, or transformation of the hydroxyl group).

Biological activity data for these derivatives against one or more targets.

Analysis of how these specific structural changes correlate with changes in biological activity.

The absence of such studies in published research prevents the creation of a scientifically accurate and informative article on this specific topic. General principles of medicinal chemistry and library development exist, but applying them to this particular compound without supporting data would be speculative and fall outside the required factual basis.

Q & A

Basic: What are the key physical properties of 1-ethenylcycloheptanol, and how can researchers accurately determine them?

To characterize 1-ethenylcycloheptanol, researchers should prioritize measuring phase-change properties (e.g., boiling and melting points) using calibrated methods like differential scanning calorimetry (DSC) or gas chromatography (GC). For example, phase-change data for structurally similar compounds (e.g., cyclohexanol derivatives) show boiling points around 453.2 K and melting points near 305 K, though these values may vary based on substituents and measurement conditions . Discrepancies in refractive index data for cycloheptanol derivatives (e.g., CRC vs. TCI values ranging from 1.4071 to 1.485) highlight the need for standardized protocols, such as using NIST-validated instruments and reporting environmental conditions (temperature, wavelength) .

Basic: What synthetic routes are reported for 1-ethenylcycloheptanol, and what analytical methods validate its purity?

Synthesis often involves catalytic vinylation of cycloheptanol precursors. For example, palladium-catalyzed cross-coupling or acid-mediated elimination reactions can introduce the ethenyl group. Post-synthesis, purity is validated via nuclear magnetic resonance (NMR) to confirm regioselectivity and gas chromatography-mass spectrometry (GC-MS) to detect impurities. Structural analogs, such as 1-ethenylpyrrolidinone, emphasize the importance of monitoring stereochemical outcomes using chiral columns or circular dichroism (CD) spectroscopy .

Advanced: How do researchers address discrepancies in reported refractive index values for cycloheptanol derivatives?

Discrepancies arise from differences in measurement techniques (e.g., Abbe refractometer vs. computational models) or sample purity. For instance, cycloheptanol’s refractive index ranges from 1.4406 to 1.485 across studies. To resolve conflicts, researchers should cross-validate data using multiple methods (e.g., experimental measurements alongside group contribution models like the Lorentz-Lorenz equation) and report uncertainty margins. Statistical tools (e.g., Grubbs’ test) can identify outliers in literature datasets .

Advanced: In thermodynamic studies, how does 1-ethenylcycloheptanol behave in binary mixtures, and what models explain phase behavior?

In binary systems (e.g., cycloheptanol + cyclooctanol), phase diagrams reveal eutectic or azeotropic behavior depending on molecular interactions. Researchers employ the Schröder-van Laar equation or UNIFAC models to predict activity coefficients. Experimental validation via DSC or vapor-liquid equilibrium (VLE) measurements is critical, as seen in studies of cycloheptanol’s melting enthalpy and entropy changes .

Application: What methodologies assess the efficacy of 1-ethenylcycloheptanol as a biofuel additive in combustion engines?

Combustion performance is evaluated using engine dynamometers to measure parameters like brake-specific fuel consumption (BSFC) and torque. For oxygenated additives like cycloheptanol derivatives, emission profiles (CO, NOx) are analyzed via gas chromatography or FTIR spectroscopy. Studies on bioethanol blends with cycloheptanol additives demonstrate reduced particulate emissions, but require optimization of fuel-air ratios to mitigate knocking .

Advanced: What strategies optimize the enantiomeric purity of 1-ethenylcycloheptanol in asymmetric synthesis?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution (lipases) can enhance enantioselectivity. For example, kinetic resolution of racemic mixtures via esterification/transesterification improves enantiomeric excess (ee). Analytical techniques like chiral HPLC or vibrational optical activity (VOA) spectroscopy quantify ee, while computational docking studies predict enzyme-substrate interactions for process optimization .

Notes on Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.